molecular formula C11H14BrNO B7935961 (S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide

(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide

Cat. No.: B7935961
M. Wt: 256.14 g/mol
InChI Key: RFKLUJGKQCXYPQ-VIFPVBQESA-N
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Description

(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide is a chiral compound with a bromine atom attached to the second carbon of the acetamide group and a p-tolyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with (S)-1-(p-tolyl)ethanol and acetic anhydride.

    Bromination: The hydroxyl group of (S)-1-(p-tolyl)ethanol is first converted to a bromide using phosphorus tribromide (PBr3) under anhydrous conditions.

    Amidation: The resulting (S)-2-bromo-1-(p-tolyl)ethane is then reacted with acetamide in the presence of a base such as sodium hydride (NaH) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The p-tolyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thiol derivatives, or ethers.

    Reduction: Formation of (S)-2-amino-N-(1-(p-tolyl)ethyl)acetamide.

    Oxidation: Formation of this compound-4-carboxylic acid.

Scientific Research Applications

(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The p-tolyl group can interact with hydrophobic pockets in biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-Iodo-N-(1-(p-tolyl)ethyl)acetamide: Similar structure but with an iodine atom instead of bromine.

    (S)-2-Bromo-N-(1-(phenyl)ethyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated compounds may not. The p-tolyl group also provides distinct hydrophobic interactions that can influence the compound’s biological activity.

Properties

IUPAC Name

2-bromo-N-[(1S)-1-(4-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKLUJGKQCXYPQ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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